molecular formula C19H17N3O3S B2713294 4-cyano-N-[(2Z)-3-ethyl-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 895454-71-4

4-cyano-N-[(2Z)-3-ethyl-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2713294
CAS No.: 895454-71-4
M. Wt: 367.42
InChI Key: PDJCUDOCAWSWKZ-VZCXRCSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-cyano-N-[(2Z)-3-ethyl-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a benzamide derivative featuring a benzothiazole core substituted with ethyl, dimethoxy, and cyano groups. The Z-configuration at the C=N bond of the benzothiazole ring is critical for its stereoelectronic properties, influencing its biological activity and molecular interactions.

Properties

IUPAC Name

4-cyano-N-(3-ethyl-5,6-dimethoxy-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-4-22-14-9-15(24-2)16(25-3)10-17(14)26-19(22)21-18(23)13-7-5-12(11-20)6-8-13/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDJCUDOCAWSWKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=C(C=C3)C#N)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-[(2Z)-3-ethyl-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyano reagent such as cyanogen bromide.

    Formation of Benzamide Moiety: The benzamide moiety can be formed by reacting the benzothiazole derivative with a suitable benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-[(2Z)-3-ethyl-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Cyanogen bromide for cyano group introduction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-cyano-N-[(2Z)-3-ethyl-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential biological activities.

Mechanism of Action

The mechanism of action of 4-cyano-N-[(2Z)-3-ethyl-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.

    Pathways Involved: The pathways involved may include apoptosis, cell cycle regulation, and signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Benzothiazole Derivatives

Compound A : 4-Methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide (from )

  • Structural Features : Benzothiazole core with a sulfonamide group and methoxy substituent.
  • Key Differences: Replaces the benzamide group with sulfonamide and lacks cyano/ethyl substituents.
  • Biological Activity : Acts as a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), relevant for metabolic disorders like diabetes .
  • Crystallographic Data : Stabilized by N–H⋯N hydrogen bonds and π-π interactions (distance: 3.954 Å) .

Compound B: N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-4-cyano-2-methylbenzamide (from )

  • Structural Features : Benzamide linked to a benzimidazole moiety via a methylene bridge.
  • Key Differences : Substitutes benzothiazole with benzimidazole and includes a methyl group.
Parameter Target Compound Compound A Compound B
Core Heterocycle Benzothiazole Benzothiazole Benzimidazole
Key Substituents Cyano, ethyl, dimethoxy Methoxy, sulfonamide Cyano, methyl
Biological Target Not explicitly stated 11β-HSD1 IDO1
Crystallographic Stability N/A (data unavailable) R22(8) hydrogen-bonding motif N/A

Benzamide Derivatives with Halogenated Substituents

Compound C: 4-cyano-N-[2-cyano-5-[[2,6-dichloro-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl]carbamoyl]phenyl]-2-methyl-benzamide (from )

  • Structural Features : Dichlorophenyl and trifluoromethyl groups enhance lipophilicity and metabolic stability.
  • Key Differences: Lacks the benzothiazole core but shares the cyano-benzamide motif.

Compound D : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (from )

  • Structural Features : Simple benzamide with a hydroxyl-tert-butyl group.
  • Key Differences: No heterocyclic core; designed as an N,O-bidentate ligand for metal catalysis .
Parameter Target Compound Compound C Compound D
Core Structure Benzothiazole-benzamide Halogenated benzamide Simple benzamide
Functional Groups Cyano, ethyl, dimethoxy Cl, CF3 Hydroxy, tert-butyl
Applications Therapeutic (inferred) Agrochemical/Pharmaceutical Metal-catalyzed C–H activation

Biological Activity

4-cyano-N-[(2Z)-3-ethyl-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its synthesis, biological activity, and mechanisms of action based on diverse sources.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including the formation of the benzothiazole nucleus and subsequent functionalization. The synthetic route may include:

  • Formation of Benzothiazole : Reaction between appropriate thioketones and amines.
  • Cyanation : Introduction of the cyano group through nucleophilic substitution or other methods.
  • Amidation : Final coupling with benzoyl chloride or similar compounds to form the amide bond.

Antitumor Activity

Recent studies have indicated that compounds with similar structures to this compound exhibit significant antitumor properties. For instance:

  • Cell Line Studies : Compounds derived from benzothiazole have shown potent cytotoxicity against various cancer cell lines such as A549 (lung cancer), HCC827, and NCI-H358. The IC50 values for these compounds often range from 6 to 20 µM depending on the specific structure and substituents present .

Antimicrobial Activity

In addition to its antitumor effects, this compound may also possess antimicrobial properties. Research on related benzothiazole derivatives has demonstrated:

  • Inhibition of Bacterial Growth : Testing against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli showed promising results with minimum inhibitory concentrations (MIC) indicating effective antibacterial activity .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • DNA Intercalation : Similar compounds have been shown to bind within the minor groove of DNA, disrupting replication and transcription processes.
  • Caspase Activation : Induction of apoptosis in cancer cells has been linked to increased expression levels of caspases, suggesting a mechanism for programmed cell death .
  • Enzyme Inhibition : The inhibition of key enzymes involved in cancer cell proliferation and survival is another proposed mechanism.

Case Studies

Several case studies have highlighted the efficacy of benzothiazole derivatives in various biological assays:

  • Antitumor Efficacy : In a study involving 2D and 3D cell cultures, a derivative showed IC50 values as low as 6.26 µM against lung cancer cells in 2D cultures compared to higher values in 3D cultures, indicating its potential effectiveness in realistic tumor environments .
  • Antibacterial Testing : Compounds were evaluated using broth microdilution methods against standard bacterial strains following CLSI guidelines. The results indicated significant antibacterial activity with some compounds exhibiting MIC values below 10 µg/mL .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.